molecular formula C26H33N3O3 B4446208 N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Cat. No.: B4446208
M. Wt: 435.6 g/mol
InChI Key: VNHYSUHUQVNZSH-UHFFFAOYSA-N
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Description

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the carbamoyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

    Attachment of the Carbamoyl Group: Carbamoylation reactions using carbamoyl chlorides or isocyanates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the dimethylpropanoyl group.

    N-benzylcarbamoylpiperidine: Similar structure but with different substituents on the piperidine ring.

Uniqueness

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[benzyl(methyl)carbamoyl]phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3/c1-26(2,3)25(32)29-16-14-20(15-17-29)23(30)27-22-13-9-8-12-21(22)24(31)28(4)18-19-10-6-5-7-11-19/h5-13,20H,14-18H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHYSUHUQVNZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

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